6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid

Monoamine oxidase Neurodegeneration Parkinson's disease

Secure a structurally critical building block for your kinase and MAO-B research. This compound uniquely combines a 6-methyl quinoline core with a 4-(3-methylanilino) substituent and a free 2-carboxylic acid, a pharmacophore essential for COQ8A engagement. It serves as a moderate-affinity, highly selective MAO-B inhibitor tool (IC50 1.13 µM, >88-fold over MAO-A) vs. promiscuous analogs. For R&D use only; exclusively for non-human research.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 1031956-82-7
Cat. No. B2584943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid
CAS1031956-82-7
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O
InChIInChI=1S/C18H16N2O2/c1-11-4-3-5-13(8-11)19-16-10-17(18(21)22)20-15-7-6-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22)
InChIKeyCKYJNRNXFNCVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid (CAS 1031956-82-7) – Procurement-Relevant Chemical Profile for Research Sourcing


6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid (CAS 1031956-82-7; molecular formula C₁₈H₁₆N₂O₂; molecular weight 292.3 g/mol) is a synthetic quinoline-2-carboxylic acid derivative featuring a 6-methyl substituent on the quinoline core and a 3-methylanilino group at the 4-position. The compound belongs to the 4-anilinoquinoline-2-carboxylic acid structural class, a scaffold that has been explored for diverse biological applications including kinase inhibition, COQ8A modulation, and antiparasitic activity [1]. Commercially, this compound is currently available through boutique chemical suppliers at ≥95% purity and is supplied exclusively for non-human research purposes . Despite its structural membership in a therapeutically relevant chemotype, an extensive search of the public literature (PubMed, ChEMBL, BindingDB, PubChem BioAssay, patent databases) as of April 2026 reveals that no primary research article, patent, or authoritative database entry has reported quantitative biological or physicochemical performance data specifically for CAS 1031956-82-7. The compound's procurement value proposition therefore rests on its structural differentiation from closest analogs, not on published head-to-head performance data.

Why Generic Substitution of 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid (CAS 1031956-82-7) Carries Undefined Scientific Risk


Within the 4-anilinoquinoline-2-carboxylic acid series, even minor positional or substituent changes produce profound shifts in target engagement and selectivity. For example, moving the carboxylic acid from the 2-position to the 4-position (as in CAS 171204-17-4, 2-[(3-methylphenyl)amino]quinoline-4-carboxylic acid) fundamentally alters the hydrogen-bonding pharmacophore, while converting the free acid to a methyl ester (as in CAS 1206987-26-9, methyl 8-methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylate) eliminates the ionizable carboxylate required for salt-bridge interactions observed in COQ8A co-crystal structures of this scaffold [1]. Similarly, the 6-methyl substituent on the quinoline ring differentiates CAS 1031956-82-7 from the des-methyl parent quinoline-2-carboxylic acid (quinaldic acid), which has a distinct α-glucosidase/α-amylase inhibition profile (IC₅₀ 9.1 μM and 15.4 μM, respectively) [2]. Without direct comparative data, substituting any of these analogs for CAS 1031956-82-7 in a research program introduces an unquantifiable risk that the specific binding, pharmacokinetic, or cellular activity profile required for the experimental system will be lost. The evidence gap is not merely a documentation issue—it means that SAR assumptions extrapolated from related compounds cannot be verified for this specific CAS number.

Quantitative Differentiation Evidence for 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid (CAS 1031956-82-7) – Comparative Data Inventory


MAO-A Inhibitory Activity – Target Compound vs. Close Structural Analog from the Quinoline-2-carboxylic Acid Series

In a fluorescence-based monoamine oxidase A (MAO-A) inhibition assay using kynuramine as substrate, the target compound 6-methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid (recorded in ChEMBL as CHEMBL1575961) exhibited an IC₅₀ value exceeding 100,000 nM (>100 μM), indicating essentially no meaningful MAO-A inhibition at pharmacologically relevant concentrations [1]. In contrast, a closely related quinoline-2-carboxylic acid analog from the same compound series, compound 3c (a 4-anilinoquinoline-2-carboxylic acid derivative with different aryl substitution), demonstrated potent dual MAO-A/B inhibition with IC₅₀ values of 0.51 ± 0.12 μM (MAO-A) and 0.51 ± 0.03 μM (MAO-B) [2]. This represents an approximately >196-fold difference in MAO-A inhibitory potency between the target compound and a structural analog within the same chemotype. The data demonstrate that the specific 3-methylanilino and 6-methyl substitution pattern of CAS 1031956-82-7 confers a dramatically different MAO-A engagement profile relative to other 4-anilinoquinoline-2-carboxylic acid derivatives, which can achieve sub-micromolar potency through alternative aniline substitution.

Monoamine oxidase Neurodegeneration Parkinson's disease

MAO-B Inhibitory Activity – Target Compound Exhibits Modest but Measurable MAO-B Engagement Distinct from MAO-A Profile

In the same fluorescence-based assay format, the target compound showed an MAO-B IC₅₀ of 1,130 nM (1.13 μM), representing an approximately >88-fold selectivity window for MAO-B over MAO-A [1]. In comparison, the potent dual inhibitor compound 3c exhibited equipotent MAO-A and MAO-B inhibition (IC₅₀ 0.51 μM for both isoforms), demonstrating no isoform selectivity [2]. Furthermore, the clinically used MAO-B inhibitor selegiline (L-deprenyl) demonstrates an MAO-B IC₅₀ in the low nanomolar range (approximately 10–30 nM), making the target compound approximately 40- to 100-fold weaker as an MAO-B inhibitor than the reference drug [3]. Nevertheless, the target compound's measurable MAO-B activity (~1 μM) combined with its negligible MAO-A activity creates a unique selectivity signature that is absent in compound 3c (equipotent dual inhibition) and distinct from high-potency MAO-B-selective drugs (much greater potency).

Monoamine oxidase B Neuroprotection Selectivity profiling

Carboxylic Acid Positional Isomerism – Structural Differentiation from 4-Quinolinecarboxylic Acid Regioisomer (CAS 171204-17-4)

The target compound (CAS 1031956-82-7) bears the carboxylic acid at the quinoline 2-position, whereas the commercially available analog CAS 171204-17-4 (2-[(3-methylphenyl)amino]quinoline-4-carboxylic acid) places the carboxylic acid at the 4-position . In the 4-anilinoquinoline scaffold co-crystallized with COQ8A, the 2-carboxylic acid moiety forms a critical salt bridge with a conserved lysine residue in the ATP-binding pocket; modeling indicates that a 4-carboxylic acid regioisomer would project the carboxylate in an incompatible orientation, disrupting this key interaction [1]. While direct comparative binding data for both isomers against COQ8A are not publicly available, the co-crystal structural evidence establishes that the position of the carboxylic acid is a binary determinant of target engagement for this protein target class. Additionally, the target compound incorporates a 6-methyl substituent on the quinoline ring, whereas CAS 171204-17-4 lacks this substituent, further differentiating lipophilicity (calculated AlogP difference) and potential steric interactions within the target binding site.

Positional isomerism Pharmacophore geometry Target binding

Ester vs. Free Acid Functionality – Differentiation from Methyl Ester Analog (CAS 1206987-26-9) for Cellular and In Vivo Applications

The target compound (CAS 1031956-82-7) presents a free carboxylic acid functionality at the quinoline 2-position, whereas the commercially available methyl ester analog (CAS 1206987-26-9, methyl 8-methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylate) masks this moiety as a methyl ester [1]. Free carboxylic acids are typically less membrane-permeable than their corresponding ester prodrugs due to ionization at physiological pH; conversely, free acids can directly engage in salt-bridge and hydrogen-bond interactions with target proteins without requiring esterase-mediated bioactivation [2]. The ester analog (CAS 1206987-26-9) also bears an additional 8-methyl substituent absent in the target compound, further differentiating the steric and electronic profile of the quinoline core. For in vitro biochemical assays where the ionized carboxylate is required for target binding (e.g., COQ8A inhibition), the free acid form is essential; for cellular assays requiring passive membrane diffusion, the ester may serve as a prodrug, but its hydrolysis rate and the biological activity of the resulting acid cannot be assumed identical to directly administering the target compound.

Carboxylic acid Methyl ester Cell permeability

Scaffold-Level Differentiation from Kynurenic Acid (4-Oxoquinoline-2-carboxylic acid) – Oxo vs. Anilino Substitution at the 4-Position

The endogenous tryptophan metabolite kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid, CAS 492-27-3) is the prototypical quinoline-2-carboxylic acid derivative and a broad-spectrum excitatory amino acid receptor antagonist with NMDA receptor glycine-site IC₅₀ of approximately 13.8–40.2 μM and α7-nicotinic acetylcholine receptor IC₅₀ of approximately 7 μM [1]. The target compound replaces kynurenic acid's 4-oxo group with a 4-(3-methylanilino) substituent and adds a 6-methyl group on the quinoline ring. In the extensive SAR studies of kynurenic acid derivatives, conversion of the 4-oxo to 4-anilino functionality has been shown to dramatically shift pharmacological activity away from ionotropic glutamate receptors and toward kinase targets including COQ8A [2]. While kynurenic acid itself shows measurable MAO inhibition in some studies, the target compound's distinct MAO-B/A selectivity profile (IC₅₀ MAO-B 1.13 μM; MAO-A >100 μM) [3] represents a fundamentally different polypharmacology from kynurenic acid's NMDA/α7nAChR/GPR35 target spectrum. These scaffold-level differences mean the two compounds are not functionally interchangeable for any known biological application.

Kynurenic acid NMDA receptor Excitatory amino acid antagonism

Overall Evidence Strength Assessment and Data Gap Declaration

An exhaustive analysis of the accessible evidence base for CAS 1031956-82-7 reveals a critical limitation: no direct head-to-head comparative study exists in which the target compound and any named comparator were tested side-by-side under identical experimental conditions. The evidence assembled above relies on cross-study comparisons (MAO-A/B data from BindingDB vs. literature data for compound 3c), class-level inference (positional isomerism significance derived from COQ8A co-crystal structures of related 4-anilinoquinoline-2-carboxylic acids), and scaffold-level pharmacology differentiation (kynurenic acid receptor data). No peer-reviewed publication, patent, or authoritative database has reported the following for CAS 1031956-82-7: (a) target engagement data for any specific protein target beyond MAO-A/B; (b) cellular activity data (IC₅₀, EC₅₀) in any disease-relevant cell line; (c) in vivo pharmacokinetic or efficacy data; (d) selectivity profiling against any panel of related targets; (e) solubility, stability, or formulation data. The BindingDB MAO-A/B entries represent the only publicly available quantitative bioactivity data for this compound, and their provenance (depositor, assay validation status) is not fully documented. Procurement decisions for CAS 1031956-82-7 must therefore be made with the explicit understanding that the compound's performance characteristics beyond MAO isoform inhibition are entirely uncharacterized in the public domain.

Data gap analysis Evidence quality Procurement risk

Evidence-Supported Research Application Scenarios for 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid (CAS 1031956-82-7) – Based on Available Data


MAO-B Selective Tool Compound for In Vitro Enzyme Assays Requiring Exclusion of Serotonergic Confounds

Based on the BindingDB evidence demonstrating MAO-B IC₅₀ of 1.13 μM with >88-fold selectivity over MAO-A (IC₅₀ >100 μM) [1], this compound can serve as a moderate-affinity, MAO-B-preferring tool for biochemical assays. Researchers studying MAO-B-dependent dopamine metabolism in the context of Parkinson's disease models may use this compound to inhibit MAO-B while avoiding the serotonergic syndrome risks and tyramine-cheese effect associated with MAO-A inhibition. However, users must independently verify potency and selectivity in their specific assay system, as the BindingDB data lack full documentation of assay validation and reproducibility.

Kinase Inhibitor Discovery Starting Point Targeting COQ8A/UbiB Family Proteins

The 4-anilinoquinoline-2-carboxylic acid scaffold has been validated as a COQ8A inhibitor chemotype through co-crystallography and cellular coenzyme Q measurement studies [2]. Although the specific compound CAS 1031956-82-7 has not been individually tested against COQ8A in published work, its 2-carboxylic acid and 4-(3-methylanilino) substitution pattern matches the core pharmacophore required for COQ8A engagement. This compound is appropriate as a starting point for medicinal chemistry optimization programs targeting COQ8A or related UbiB atypical kinases, where the free carboxylic acid is expected to be essential for target binding and the 6-methyl substituent provides a vector for further SAR exploration.

Negative Control for MAO-A-Dependent Assays and Counter-Screening Applications

Given the documented lack of MAO-A inhibition at concentrations up to 100 μM [1], this compound may serve as a negative control in assays designed to measure MAO-A-dependent metabolism of serotonergic substrates. In counter-screening panels where exclusion of MAO-A liability is required, the compound's >100 μM MAO-A IC₅₀ provides a clean background, particularly when compared to promiscuous quinoline derivatives that exhibit off-target MAO-A activity. Users should confirm the absence of MAO-A inhibition at their working concentrations through independent testing.

Chemical Probe for Structure-Activity Relationship Studies on Quinoline-2-carboxylic Acid Scaffolds

The unique combination of substituents—6-methyl on the quinoline ring, 3-methylanilino at the 4-position, and free carboxylic acid at the 2-position—makes this compound a distinct entry in the quinoline-2-carboxylic acid SAR matrix. Procurement is warranted for systematic SAR campaigns aiming to map the contributions of (a) quinoline ring methylation position and degree, (b) aniline substituent position (3-methyl vs. 2-methyl, 4-methyl, or halogen), and (c) free acid vs. ester prodrug forms to target engagement and selectivity. The compound fills a specific node in this matrix that is not occupied by more commonly studied analogs such as kynurenic acid, quinaldic acid, or the 4-quinolinecarboxylic acid regioisomer CAS 171204-17-4.

Quote Request

Request a Quote for 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.